REACTION_CXSMILES
|
[CH3:1][Sn:2](Cl)([CH3:4])[CH3:3].[C:6]1([CH3:14])[CH:11]=[CH:10][C:9]([Mg]Br)=[CH:8][CH:7]=1.[Cl-].[NH4+]>C1COCC1>[CH3:1][Sn:2]([CH3:4])([CH3:3])[C:10]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:14])[CH:11]=1 |f:2.3|
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Name
|
|
Quantity
|
21.5 g
|
Type
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reactant
|
Smiles
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C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)[Mg]Br)C
|
Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stir for 1 hour after which time
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
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The mixture was extracted three times with ether
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Type
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WASH
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Details
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The comined organic material was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over MgSO4
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Type
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DISTILLATION
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Details
|
was distilled at 0.1 Torr with the title compound
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Type
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DISTILLATION
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Details
|
distilling between 66°-74° C
|
Type
|
CUSTOM
|
Details
|
The bitolyl remaining in the still pot crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Sn](C=1C=CC=C(C1)C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |